Cas no 213329-45-4 (15,18-Dihydroxy-8,11,13-abietatrien-7-one)

15,18-Dihydroxy-8,11,13-abietatrien-7-one structure
213329-45-4 structure
Product Name:15,18-Dihydroxy-8,11,13-abietatrien-7-one
Numero CAS:213329-45-4
MF:C20H28O3
MW:316.434526443481
MDL:MFCD20260933
CID:837042
PubChem ID:3009631
Update Time:2025-09-22

15,18-Dihydroxy-8,11,13-abietatrien-7-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 15,18-Dihydroxy-8,11,13-abietatrien-7-one
    • 15,18-Dihydroxyabieta-8,11,13-trien-7-one
    • 213329-45-4
    • (1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • AKOS032961707
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-1-(hydroxymethyl)-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (1R,4aS,10aR)-
    • CS-0017043
    • HY-N1498
    • (1R,4aS,10aR)-1-(hydroxymethyl)-7-(1-hydroxy-1-methyl-ethyl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • FS-9558
    • (-)-15,18-Dihydroxyabieta-8,11,13-trien-7-one
    • majusanin C
    • [ "" ]
    • DA-49106
    • MDL: MFCD20260933
    • Inchi: 1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1
    • Chiave InChI: DNAMQWAMMWRLBC-YSIASYRMSA-N
    • Sorrisi: OC[C@]1(C)CCC[C@]2(C)C3C=CC(C(C)(C)O)=CC=3C(C[C@H]21)=O

Proprietà calcolate

  • Massa esatta: 316.20400
  • Massa monoisotopica: 316.20384475g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 485
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 482.2±40.0 °C at 760 mmHg
  • Punto di infiammabilità: 259.6±23.8 °C
  • PSA: 57.53000
  • LogP: 3.55680
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

15,18-Dihydroxy-8,11,13-abietatrien-7-one Informazioni sulla sicurezza

15,18-Dihydroxy-8,11,13-abietatrien-7-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
M2060035-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 93%
5mg
RMB 2432.00 2025-02-21
TargetMol Chemicals
TN2634-5 mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 98%
5mg
¥ 3,560 2023-07-11
TargetMol Chemicals
TN2634-1 mL * 10 mM (in DMSO)
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
TargetMol Chemicals
TN2634-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
5mg
¥ 3560 2024-07-20
A2B Chem LLC
AF65752-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 93.0%
5mg
$635.00 2024-04-20
TargetMol Chemicals
TN2634-1 ml * 10 mm
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
1 ml * 10 mm
¥ 3660 2024-07-20
TargetMol Chemicals
TN2634-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
5mg
¥ 3560 2024-07-24
TargetMol Chemicals
TN2634-1 ml * 10 mm
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
1 ml * 10 mm
¥ 3660 2024-07-24
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.